molecular formula C8H5ClN2O B1463571 7-Chloro-1H-1,6-naphthyridin-4-one CAS No. 952138-12-4

7-Chloro-1H-1,6-naphthyridin-4-one

Cat. No.: B1463571
CAS No.: 952138-12-4
M. Wt: 180.59 g/mol
InChI Key: JCXJMXCMHOCSSO-UHFFFAOYSA-N
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Description

7-Chloro-1H-1,6-naphthyridin-4-one is a heterocyclic compound belonging to the class of naphthyridines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-1,6-naphthyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with formamide, followed by cyclization to form the naphthyridine core . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-1,6-naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include naphthyridine N-oxides, dihydro derivatives, and various substituted naphthyridines .

Scientific Research Applications

7-Chloro-1H-1,6-naphthyridin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of quinolones, which are important antibacterial agents.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential anticancer, anti-HIV, and antimicrobial properties.

    Industry: The compound is utilized in the development of agrochemicals and photophysical materials.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound of 7-Chloro-1H-1,6-naphthyridin-4-one, which lacks the chloro substituent.

    Quinolones: A class of compounds derived from naphthyridines, known for their antibacterial properties.

Uniqueness

This compound is unique due to its chloro substituent, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

7-chloro-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-3-6-5(4-11-8)7(12)1-2-10-6/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXJMXCMHOCSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679454
Record name 7-Chloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952138-12-4
Record name 7-Chloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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